An In-depth Technical Guide to 2-Methylundecanal: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methylundecanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural information of 2-Methylundecanal. It includes key physical and chemical data, detailed experimental methodologies for its synthesis and analysis, and visual diagrams to illustrate its structure and relevant workflows.
Chemical and Physical Properties
2-Methylundecanal is a colorless to pale yellow liquid known for its characteristic fatty odor, which develops into a more pleasant floral note upon dilution.[1] At high concentrations, it possesses an acrid, fatty, and unpleasant flavor, while at lower levels, it imparts honey and nut-like notes.[1] It is an organic compound that is found naturally in kumquat peel oil.[2]
Table 1: Quantitative Chemical and Physical Properties of 2-Methylundecanal
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O | [3][4][5][6] |
| Molecular Weight | 184.32 g/mol | [3][4][5][6] |
| Boiling Point | 171 °C to 260 °C | [2][4][7] |
| Density | 0.822 - 0.830 g/mL at 25 °C | [3][4][7] |
| Refractive Index (n20/D) | 1.431 - 1.436 | [2][3][4] |
| Flash Point | 93.4 °C (200.1 °F) | [2] |
| Water Solubility | 1.3 mg/L at 20°C | [7] |
| Solubility | Soluble in fixed oils, alcohol, and propylene (B89431) glycol; insoluble in glycerol. | [3] |
| CAS Number | 110-41-8 | [2][3][4] |
Chemical Structure
2-Methylundecanal, also known as methyl nonyl acetaldehyde, is a branched-chain saturated fatty aldehyde.[3] Its structure consists of an undecanal (B90771) backbone with a methyl group substituted at the second carbon atom. This chirality at the C2 position means that 2-Methylundecanal exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.[2]
Table 2: Structural Identifiers for 2-Methylundecanal
| Identifier | Value | Source |
| IUPAC Name | 2-methylundecanal | [3] |
| SMILES | CCCCCCCCCC(C)C=O | [3] |
| InChI | InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11-12H,3-10H2,1-2H3 | [3] |
| InChIKey | NFAVNWJJYQAGNB-UHFFFAOYSA-N | [3] |
graph 2_Methylundecanal_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0.5!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0.5!"]; C7 [label="C", pos="6,0!"]; C8 [label="C", pos="7,0.5!"]; C9 [label="C", pos="8,0!"]; C10 [label="C", pos="9,0.5!"]; C11 [label="C", pos="10,0!"]; C12 [label="CH₃", pos="10,-1!"]; O13 [label="O", pos="11.5,0.5!"]; H14 [label="H", pos="10.5,-0.3!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C11 -- H14; C11 -- O13 [style=double];
// Labels for clarity label = "2-Methylundecanal"; labelloc = "t"; fontsize=14; }
Caption: 2D structure of 2-Methylundecanal.
Experimental Protocols and Methodologies
Two primary industrial routes are employed for the synthesis of 2-Methylundecanal.[1][2]
Method 1: Darzens Condensation
This classic method was first reported by Georges Darzens in 1904.[2][8]
-
Reaction Setup: Methyl nonyl ketone is reacted with an alkyl chloroacetate (B1199739) (e.g., ethyl chloroacetate) in the presence of a strong base.[2][8]
-
Formation of Glycidic Ester: This reaction proceeds via a Darzens condensation to form a glycidic ester intermediate.[8]
-
Saponification and Decarboxylation: The glycidic ester undergoes saponification (hydrolysis) followed by decarboxylation to yield 2-Methylundecanal.[1][2]
Caption: Darzens synthesis of 2-Methylundecanal.
Method 2: From Undecanal
This is a common industrial synthesis route.[1][2]
-
Reaction Setup: Undecanal is reacted with formaldehyde (B43269) in the presence of a catalytic amount of an amine (e.g., dibutylamine).[1][2]
-
Formation of 2-Methyleneundecanal: This step forms the intermediate 2-methyleneundecanal.[1][2]
-
Hydrogenation: The double bond in 2-methyleneundecanal is then hydrogenated.[1][2]
-
Purification: The final product, 2-Methylundecanal, is purified from by-products by fractional distillation.[1][2]
The characterization and quantification of 2-Methylundecanal in various matrices are typically performed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary method for the identification and quantification of 2-Methylundecanal.[8]
-
Sample Preparation: The sample containing 2-Methylundecanal is dissolved in a suitable organic solvent.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical GC oven program might be to start at 60°C and ramp to 246°C at a rate of 3°C/min.[9]
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of 2-Methylundecanal.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 2-Methylundecanal would show a characteristic aldehyde proton signal (CHO) between δ 9-10 ppm. Other signals would include a multiplet for the CH group at C2, a doublet for the methyl group at C2, and a series of multiplets for the long alkyl chain.
-
¹³C NMR: The carbon NMR spectrum would display a distinctive peak for the carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. The remaining carbon signals would appear in the aliphatic region of the spectrum.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically appearing around 1720-1740 cm⁻¹.
-
C-H stretching vibrations for the alkyl chain and the aldehyde C-H bond would also be present.
-
Caption: Analytical workflow for 2-Methylundecanal.
Safety and Handling
2-Methylundecanal is a combustible liquid and vapor.[10] It may cause skin and eye irritation, as well as respiratory and digestive tract irritation.[10]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[10][11] Avoid contact with skin and eyes.[11]
-
Storage: Keep in a tightly closed container away from heat, sparks, and flame.[10]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[10] For skin contact, flush with plenty of water while removing contaminated clothing.[10] If inhaled, move to fresh air.[10] If ingested, give 2-4 cupfuls of milk or water if the person is conscious.[10] Seek medical attention in all cases of exposure.[10]
This guide serves as a foundational resource for professionals working with 2-Methylundecanal, providing essential data and methodologies for its application in research and development.
References
- 1. 2-METHYLUNDECANAL | 110-41-8 [chemicalbook.com]
- 2. 2-Methylundecanal - Wikipedia [en.wikipedia.org]
- 3. 2-Methylundecanal | C12H24O | CID 61031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Undecanal, 2-methyl- [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. zhishangchem.com [zhishangchem.com]
- 8. 2-Methylundecanal | 110-41-8 | Benchchem [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
